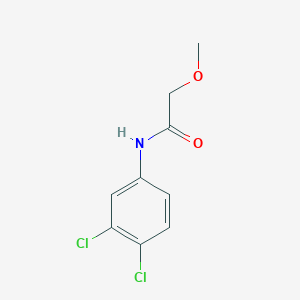
N-(3,4-dichlorophenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-methoxyacetamide, commonly known as DCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.09 g/mol.
Wirkmechanismus
The mechanism of action of DCM is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines and pain mediators. DCM has also been shown to interact with ion channels that are involved in pain sensation.
Biochemical and Physiological Effects:
DCM has been shown to have a number of biochemical and physiological effects. Studies have shown that DCM can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DCM has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCM in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Another advantage is its relatively low toxicity, which makes it safe to handle in the lab.
One limitation of using DCM in lab experiments is its potential for non-specific binding, which can lead to false positives in assays. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on DCM. One area of research could focus on the development of novel DCM analogs with improved pharmacological properties. Another area of research could focus on the use of DCM in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of DCM and its potential for use in the treatment of inflammatory diseases and chronic pain.
Synthesemethoden
DCM can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. Other methods include the reaction of 3,4-dichloroaniline with methyl acetate in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
DCM has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of DCM as an anti-inflammatory agent. Studies have shown that DCM can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes DCM a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the use of DCM as an analgesic agent. Studies have shown that DCM can reduce pain by inhibiting the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This makes DCM a potential candidate for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
94497-46-8 |
|---|---|
Produktname |
N-(3,4-dichlorophenyl)-2-methoxyacetamide |
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
SWLGNMLECWYELD-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
94497-46-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
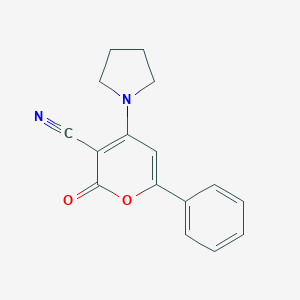
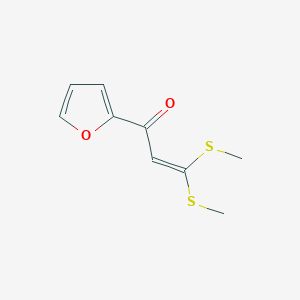
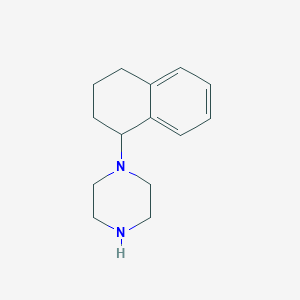
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
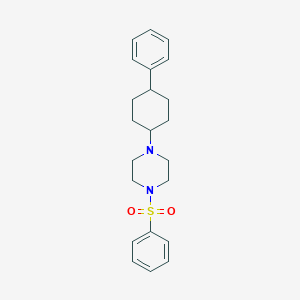
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
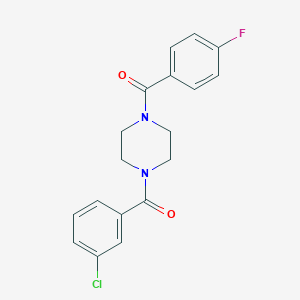
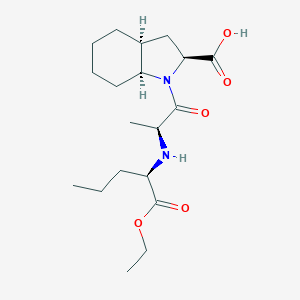
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)